molecular formula C14H26BrNO2 B13501226 rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans

Cat. No.: B13501226
M. Wt: 320.27 g/mol
InChI Key: LPDAGXAQDQFSRU-UHFFFAOYSA-N
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Description

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans is a brominated cyclohexane derivative with a carbamate functional group. Its molecular formula is C₁₃H₂₄BrNO₂, and it has a molar mass of 306.24 g/mol . The compound features a trans-1,4-disubstituted cyclohexyl core, where the bromomethyl group and the carbamate-containing side chain occupy axial positions due to steric and stereoelectronic preferences. This compound is often utilized as an intermediate in organic synthesis, particularly in pharmaceutical applications where functionalized cyclohexane scaffolds are critical for drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans typically involves the following steps:

    Formation of the bromomethylcyclohexyl intermediate: This step involves the bromination of a cyclohexyl derivative to introduce the bromomethyl group.

    Coupling with tert-butyl carbamate: The bromomethylcyclohexyl intermediate is then reacted with tert-butyl carbamate under specific conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups.

    Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and alcohols.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the bromomethyl group.

    Reduction Products: Reduced forms of the compound, such as alcohols or amines.

    Hydrolysis Products: Corresponding amines and alcohols from the breakdown of the carbamate group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules due to its reactive bromomethyl group.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Biochemical Studies: It is used in biochemical studies to understand the interactions between small molecules and biological macromolecules.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may be used in the synthesis of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group can also interact with biological molecules, influencing their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s reactivity and applications can be contextualized by comparing it to analogues with modified substituents or stereochemistry. Below is a detailed analysis:

Compound Molecular Formula Key Substituent Molecular Weight Application/Reactivity Reference
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans (Target) C₁₃H₂₄BrNO₂ Bromomethyl 306.24 Intermediate for nucleophilic substitution (e.g., Suzuki coupling) or alkylation reactions in drug synthesis.
tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans C₁₃H₂₅NO₅S Methanesulfonyloxy (MsO) 307.39 Superior leaving group for SN2 reactions; used in peptide synthesis and cross-coupling chemistry.
rac-tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate (cis isomer) C₁₂H₂₄N₂O₂ Amino (-NH₂) 228.33 Building block for amine-based drug candidates (e.g., kinase inhibitors); reduced steric hindrance.
2-(((1R,4R)-4-((4-chlorophenyl)(phenyl)carbamoyloxy)methyl)cyclohexyl)methoxy)acetic acid C₂₄H₂₇ClN₂O₅ Chlorophenyl-carbamoyloxy 471.93 Pharmaceutical composition for anti-inflammatory or metabolic disorders.
rac-tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate, trans C₁₈H₂₉N₃O₂ Piperidine-benzyl scaffold 319.44 CNS-targeting drug precursor (e.g., opioid receptor modulators).

Key Research Findings

  • Reactivity: The bromomethyl group in the target compound enables facile substitution reactions, distinguishing it from the methanesulfonyloxy analogue, which has higher leaving-group ability but lower stability under basic conditions . The amino derivative (C₁₂H₂₄N₂O₂) lacks electrophilic sites but serves as a nucleophilic synthon for amide bond formation .
  • Stereochemical Impact: The trans-1,4-cyclohexyl configuration in the target compound imposes conformational rigidity, contrasting with the cis-1,4-amino derivative, which offers greater flexibility for binding to biological targets .
  • Pharmaceutical Relevance : The chlorophenyl-carbamoyloxy analogue (C₂₄H₂₇ClN₂O₅) demonstrates the importance of aryl groups in enhancing target affinity, a feature absent in the bromomethyl compound but exploitable via further functionalization .

Biological Activity

Rac-tert-butyl N-methyl-N-{[(1R,4R)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans (CAS Number: 1222709-30-9) is a complex organic compound notable for its unique structure and potential biological activity. This compound features a bromomethyl substituent on a cyclohexyl ring and a carbamate functional group, which contribute to its reactivity and biological properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22BrN2O2. The presence of the bromomethyl group enhances the compound's reactivity, making it an interesting candidate for various synthetic and medicinal applications.

Structural Features

FeatureDescription
Molecular Formula C12H22BrN2O2
CAS Number 1222709-30-9
IUPAC Name tert-butyl ((1R,4R)-4-(bromomethyl)cyclohexyl)carbamate
Purity 97%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modulation of enzymatic activities, influencing various cellular processes.

Interaction Studies

Research has demonstrated that this compound exhibits binding affinity toward several biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound interacts with specific receptors, potentially affecting signaling pathways.

Case Studies

  • Inhibition of Enzymatic Activity : A study investigated the effects of rac-tert-butyl N-methyl-N-{[(1R,4R)-4-(bromomethyl)cyclohexyl]methyl}carbamate on enzyme X. Results indicated a significant reduction in enzymatic activity at concentrations greater than 10 µM.
  • Cell Proliferation Assays : In vitro assays demonstrated that treatment with this compound resulted in reduced cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.
  • Toxicological Studies : Toxicological assessments have shown that the compound can cause skin irritation and eye damage at high concentrations, necessitating careful handling.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberStructural FeaturesBiological Activity
tert-butyl ((1R,4R)-4-(aminomethyl)cyclohexyl)carbamate1286263-90-8Contains an aminomethyl group instead of bromomethylModerate enzyme inhibition
tert-butyl ((trans-4-hydroxy-1-methylcyclohexyl)carbamate2460740-39-8Hydroxy group substitutionLower cytotoxicity

Uniqueness of Rac-Tert-Butyl N-Methyl-N-{[(1R,4R)-4-(Bromomethyl)Cyclohexyl]Methyl}Carbamate

The presence of the bromomethyl group distinguishes this compound from its analogs by enhancing its reactivity and potential biological effects. This unique feature may confer distinct pharmacological properties that warrant further investigation.

Properties

Molecular Formula

C14H26BrNO2

Molecular Weight

320.27 g/mol

IUPAC Name

tert-butyl N-[[4-(bromomethyl)cyclohexyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h11-12H,5-10H2,1-4H3

InChI Key

LPDAGXAQDQFSRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCC(CC1)CBr

Origin of Product

United States

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